N-(2,3-dimethyl-1-benzofuran-5-yl)-2-(4-methylsulfinylphenyl)acetamide
Description
N-(2,3-dimethyl-1-benzofuran-5-yl)-2-(4-methylsulfinylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various fields of science and industry.
Properties
IUPAC Name |
N-(2,3-dimethyl-1-benzofuran-5-yl)-2-(4-methylsulfinylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-12-13(2)23-18-9-6-15(11-17(12)18)20-19(21)10-14-4-7-16(8-5-14)24(3)22/h4-9,11H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDWGYGRIUVDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)S(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-1-benzofuran-5-yl)-2-(4-methylsulfinylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(2,3-dimethyl-1-benzofuran-5-yl)-2-(4-methylsulfinylphenyl)acetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-1-benzofuran-5-yl)-2-(4-methylsulfinylphenyl)acetamide would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and acetamide-containing molecules. Compared to these, N-(2,3-dimethyl-1-benzofuran-5-yl)-2-(4-methylsulfinylphenyl)acetamide may offer unique properties such as enhanced stability, specific biological activity, or improved solubility. Examples of similar compounds might include:
- 2,3-dimethylbenzofuran
- 4-methylsulfinylphenylacetamide
- Other benzofuran-based drugs or probes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
